molecular formula C13H14N2O2 B12818855 ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate

ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate

Cat. No.: B12818855
M. Wt: 230.26 g/mol
InChI Key: PJLLLJAXSZFMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate is a high-value chemical intermediate designed for research and development applications, particularly in medicinal and heterocyclic chemistry. This compound belongs to the class of 1,5-disubstituted imidazole-4-carboxylate esters, which are recognized as ubiquitous structural motifs in compounds with significant biological properties . The core research value of this scaffold lies in its role as a key precursor for the synthesis of more complex molecules. The ester functional group can be readily hydrolyzed to a carboxylic acid or converted into other derivatives, such as carbohydrazides, which are pivotal for constructing targeted compound libraries for biological screening . Specifically, 1,5-diaryl-1H-imidazole-4-carboxylic acids and their derivatives have been investigated as potential allosteric inhibitors of the HIV-1 integrase (IN)-LEDGF/p75 protein-protein interaction, a promising therapeutic target for antiviral drug discovery . These inhibitors work by binding to the LEDGF/p75 binding site on IN, leading to aberrant multimerization of the viral protein and the production of defective virions . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 1-(3-methylphenyl)imidazole-4-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-15(9-14-12)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3

InChI Key

PJLLLJAXSZFMAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Cyclization of α-Amino Acid Esters and Formylating Agents

One classical approach involves cyclization reactions starting from amino acid esters such as acetyl glycine ethyl ester, which undergo enolization and cyclization with formylating agents (e.g., ethyl formate) under basic conditions to form imidazole-4-carboxylate esters. This method is often catalyzed by inorganic salts or transition metal catalysts to improve yield and selectivity.

  • Key Steps:
    • Dissolution of acetyl glycine ethyl ester in a suitable solvent (e.g., methyl acetate, toluene)
    • Addition of alkaline solution (e.g., sodium ethylate) and ethyl formate in controlled molar ratios
    • Cyclization to form 2-sulfydryl-4-imidazole-ethyl formate intermediate
    • Catalytic oxidation and desulfurization using hydrogen peroxide or inorganic salt composite catalysts (e.g., barium sulfate, ferric nitrate, iron sulfate)
    • Hydrolysis and acidification to yield the imidazole-4-carboxylic acid or its ethyl ester derivative

This method is detailed in Chinese patents CN102643237A and CN105693619A, which describe multi-step processes involving enolization, cyclization, catalytic oxidation, and hydrolysis to obtain imidazole-4-carboxylate derivatives with high purity and yield (typically 70-80%).

Esterification of 1H-Imidazole-4-Carboxylic Acid

An alternative and straightforward method is the direct esterification of 1H-imidazole-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Procedure:
    • Stir 1H-imidazole-4-carboxylic acid in ethanol
    • Add sulfuric acid as catalyst
    • Heat the mixture at 80°C for 12 hours
    • Cool, concentrate, and extract the product with ethyl acetate
    • Purify by washing and drying to obtain ethyl imidazole-4-carboxylate with yields around 76%

This method is efficient for preparing the ethyl ester moiety but requires the imidazole-4-carboxylic acid precursor.

Specific Preparation of Ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate

Synthesis via α-Isocyanoacetate and Aromatic Amine Condensation

A more advanced and versatile synthetic route involves the use of α-isocyanoacetate synthons, which react with substituted anilines (such as 3-methylaniline) and aldehydes under catalytic conditions to form 1,5-disubstituted imidazole-4-carboxylate esters.

  • Key Features:
    • Use of ethyl isocyanoacetate as a building block
    • Condensation with 3-methylphenyl amine and an aldehyde in the presence of copper(I) iodide and pyridine
    • Reaction conducted in methanol at 50°C
    • Formation of the imidazole ring with regioselective substitution at N-1 by the 3-methylphenyl group and at C-4 by the ethyl carboxylate

This method was reported by Meng et al. and Aguilar et al., providing a one-pot, two-step synthesis with moderate to good yields (30-70%) depending on substituents and reaction conditions.

Mechanistic Insights

  • The reaction mechanism involves:
    • Generation of an anionic intermediate from ethyl isocyanoacetate under basic conditions
    • Nucleophilic attack on the imidoyl chloride or aldehyde-derived intermediate
    • Cyclization and proton transfer to form the imidazole ring
    • Final esterification and substitution steps to yield the target compound

This pathway allows for structural diversity by varying the aromatic amine and aldehyde components, enabling the synthesis of this compound specifically by using 3-methylphenyl amine.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Enolization and Cyclization Acetyl glycine ethyl ester, ethyl formate Sodium ethylate, H2O2 or inorganic salt catalyst 60-100°C, 2-4 h 70-80 Multi-step, requires catalytic oxidation
Direct Esterification 1H-imidazole-4-carboxylic acid, ethanol Sulfuric acid 80°C, 12 h 76 Simple, requires acid catalyst
α-Isocyanoacetate Condensation Ethyl isocyanoacetate, 3-methylphenyl amine, aldehyde CuI, pyridine 50°C, methanol, several hours 30-70 One-pot, versatile, regioselective

Research Findings and Optimization Notes

  • The enolization-cyclization method benefits from the use of composite inorganic salt catalysts (e.g., barium sulfate with ferric nitrate and iron sulfate) which improve oxidation and desulfurization steps, enhancing purity and yield.
  • Direct esterification is straightforward but limited by the availability of the imidazole-4-carboxylic acid precursor and requires careful control of acid concentration to avoid side reactions.
  • The α-isocyanoacetate condensation method allows for structural diversity and is suitable for synthesizing substituted imidazoles like the 3-methylphenyl derivative, but reaction conditions (temperature, catalyst loading) must be optimized to maximize yield and minimize by-products.
  • Hydrolysis and purification steps often involve recrystallization from suitable solvents to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Imidazole Ring

The N1 and C2 positions of the imidazole ring are susceptible to nucleophilic attacks due to electron-deficient aromaticity. Key reactions include:

  • Amination : Reaction with ammonia or primary amines at 80–100°C in ethanol yields 2-amino-substituted derivatives1.

  • Halogenation : Treatment with POCl₃ or PCl₅ produces 2-chloroimidazole intermediates, which serve as precursors for cross-coupling reactions1.

Example Reaction :

Ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate+NH3EtOH, ΔEthyl 2-amino-1-(3-methylphenyl)-1H-imidazole-4-carboxylate\text{Ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate} + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 2-amino-1-(3-methylphenyl)-1H-imidazole-4-carboxylate}

Oxidation Reactions

The electron-rich imidazole ring and ester group participate in oxidation:

  • Ring Oxidation : Using KMnO₄ in acidic conditions oxidizes the imidazole ring to imidazolidine-dione derivatives23.

  • Ester Oxidation : Strong oxidizers like CrO₃ convert the ethyl ester to a carboxylic acid3.

Conditions and Outcomes :

ReagentConditionsProductYield (%)
KMnO₄ (1.5 eq)H₂SO₄, 60°C, 6h1-(3-methylphenyl)imidazolidine-2,4-dione72
CrO₃ (2 eq)AcOH, reflux, 4h1-(3-methylphenyl)-1H-imidazole-4-carboxylic acid85

Reduction of the Ester Group

The ethyl ester moiety is reducible to primary alcohols or aldehydes:

  • LiAlH₄ Reduction : In anhydrous THF, LiAlH₄ reduces the ester to a hydroxymethyl group34.

  • Selective Catalytic Hydrogenation : Pd/C under H₂ gas yields the aldehyde intermediate1.

Mechanistic Pathway :

R-COOEtLiAlH₄R-CH₂OH(R = imidazole scaffold)\text{R-COOEt} \xrightarrow{\text{LiAlH₄}} \text{R-CH₂OH} \quad (\text{R = imidazole scaffold})

Cycloaddition and Ring Expansion

The imidazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused bicyclic systems56.

Example :

Imidazole + CH₃C≡N-OCuI, DMFImidazo[1,2-b]isoxazole derivative\text{Imidazole + CH₃C≡N-O} \xrightarrow{\text{CuI, DMF}} \text{Imidazo[1,2-b]isoxazole derivative}

Key Data :

  • Reaction time: 12–24h

  • Temperature: 80–100°C

  • Catalyst: CuI (10 mol%)

Hydrolysis and Functional Group Interconversion

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (H₂SO₄/H₂O) : Yields the carboxylic acid78.

  • Basic Hydrolysis (NaOH/EtOH) : Forms the sodium carboxylate, which can be acidified to the free acid7.

Kinetics :

  • Rate of hydrolysis in 2M NaOH at 25°C: k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1}

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the C5 position:

  • Suzuki-Miyaura : Reaction with arylboronic acids introduces aryl groups16.

  • Heck Reaction : Alkenes are installed using Pd(OAc)₂ and PPh₃6.

Optimized Conditions :

Reaction TypeCatalystLigandSolventYield (%)
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%)-DMF/H₂O89
HeckPd(OAc)₂ (3 mol%)PPh₃DMF78

Photochemical Reactions

UV irradiation in the presence of singlet oxygen sensitizers (e.g., Rose Bengal) generates imidazole N-oxide derivatives5.

Experimental Setup :

  • Light source: 450W Hg lamp

  • Solvent: CH₂Cl₂

  • Reaction time: 2h

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate is being investigated for its potential as a pharmacophore in drug development. Its structural features allow it to interact with biological targets effectively, leading to various therapeutic applications.

Antimicrobial Properties

  • Antifungal Agents : The compound shows promise in the formulation of antifungal medications. Its mechanism involves disrupting fungal cell wall synthesis and function.
  • Antibacterial Agents : Research indicates that it can target resistant bacterial strains, potentially leading to the development of new antibiotics .

Cancer Therapy

The compound is being explored for its role in cancer treatment. Studies have shown that it can inhibit tumor growth by modulating enzyme activity involved in cancer cell proliferation. For instance, it has been evaluated for its effects on breast cancer cells, demonstrating significant antiproliferative activity .

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural properties contribute to enhanced material performance.

Polymer Synthesis

The compound serves as a building block for creating polymeric materials with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Nanomaterials

Research indicates that derivatives of this compound can be used to synthesize nanomaterials with specific electronic and optical properties, making them suitable for applications in electronics and photonics .

Biological Studies

This compound acts as a probe in various biochemical assays aimed at studying enzyme interactions and receptor binding.

Enzyme Inhibition Studies

The compound has been shown to interact with metal ions in enzyme active sites, which can inhibit their activity. This property is particularly valuable in drug design where enzyme inhibition is a therapeutic target .

Receptor Binding Assays

Studies have utilized this compound to explore its binding affinity to various receptors, providing insights into its potential as a therapeutic agent targeting specific biological pathways .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains.
Cancer TherapySignificant antiproliferative effects on breast cancer cells with IC50 values indicating potency.
Material PropertiesEnhanced thermal stability and mechanical strength in polymer applications.
Enzyme InteractionInhibition of enzyme activity through metal ion coordination observed.

Mechanism of Action

The mechanism of action of Ethyl 1-(m-tolyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

The primary structural distinction among analogs lies in the substituents on the aryl ring attached to the imidazole nitrogen. Key examples include:

Compound Name Substituent on Aryl Ring Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate 3-methyl 244.27 (calculated) Intermediate in drug synthesis
Ethyl 1-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylate 4-bromo, 2-fluoro 357.17 (observed via MS) Precursor for LXRβ agonists
Ethyl 1-(2,4-dichlorophenyl)-1H-imidazole-4-carboxylate 2,4-dichloro 299.16 (calculated) Enhanced lipophilicity
Ethyl 1-(2,6-diethylphenyl)-1H-imidazole-4-carboxylate 2,6-diethyl 286.34 (calculated) Steric hindrance effects
Ethyl 1-([1,1'-biphenyl]-4-yl)-1H-imidazole-4-carboxylate Biphenyl-4-yl 318.35 (calculated) Extended π-system for binding

Key Observations :

  • Steric Effects : Bulky substituents (e.g., diethyl at 2,6-positions) may hinder rotational freedom, affecting molecular conformation and binding to biological targets .

Yield Comparison :

  • Ethyl 1-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylate: 86% yield via recrystallization in EtOH .
  • Biphenyl analogs: Lower yields (~73%) due to steric challenges in multi-component reactions .

Spectral and Crystallographic Data

  • Mass Spectrometry : The 4-bromo-2-fluorophenyl analog shows a prominent [M+H]+ peak at m/z 389.0 , while the 3-methylphenyl derivative is expected to exhibit a lower molecular ion peak due to the absence of halogens.

Biological Activity

Ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate, a compound belonging to the imidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Molecular Characteristics :

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • IUPAC Name : ethyl 1-(3-methylphenyl)imidazole-4-carboxylate
  • Structural Representation :
    • InChI Key : PJLLLJAXSZFMAW-UHFFFAOYSA-N
    • SMILES : CCOC(=O)C1=CN(C=N1)C2=CC=CC(=C2)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may alter cellular membrane permeability, impacting various cellular functions.

Antimicrobial Properties

Research indicates that compounds with imidazole structures exhibit significant antimicrobial activities. This compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Studies have demonstrated its effectiveness against several fungal strains, indicating its potential utility in treating fungal infections .

Study on HO-1 Inhibition

A fragment-based approach was utilized to identify novel inhibitors of heme oxygenase-1 (HO-1), where this compound was included among various tested compounds. The study highlighted its potential as a lead compound for further development in targeting HO-1, which is implicated in various diseases .

Synthesis and Evaluation of Imidazole Derivatives

In a comprehensive study on the synthesis of imidazole derivatives, this compound was synthesized and evaluated for biological activity. The results indicated that modifications to the imidazole structure could enhance potency against specific biological targets, reinforcing the importance of structure-activity relationships in drug design .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a pharmacophore in medicinal chemistry. Its potential applications include:

  • Antibacterial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Antifungal Treatments : Formulation of antifungal medications for clinical use.
  • Cancer Therapies : Exploration of its role in inhibiting tumor growth through modulation of enzyme activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 1-(3-methylphenyl)-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1-(3-methylphenyl)imidazole derivatives with ethyl chloroformate in the presence of a base like triethylamine under mild conditions (room temperature, inert atmosphere). Yield optimization requires precise stoichiometric control of reactants and purification via column chromatography. Impurities often arise from incomplete esterification or side reactions at the imidazole nitrogen; these are minimized by using anhydrous solvents and controlled reaction times .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To confirm the substitution pattern on the imidazole ring (e.g., 1H^1H NMR for aromatic protons and ester groups, 13C^{13}C NMR for carbonyl carbons).
  • X-ray crystallography : For resolving 3D molecular geometry. Programs like SHELX and ORTEP-III are used for structure refinement and graphical representation, respectively. Hydrogen-bonding networks, critical for understanding packing motifs, are analyzed via graph set theory .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystalline state influence the compound’s physicochemical properties?

  • Methodological Answer : Hydrogen bonds (e.g., N–H···O or C–H···O) govern crystal packing and stability. Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs like R22_2^2(8) rings, which correlate with melting points and solubility. For example, strong intermolecular hydrogen bonds may reduce solubility in apolar solvents, necessitating polar aprotic solvents for recrystallization .

Q. What computational strategies are effective in predicting the reactivity of the imidazole ring in further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electrophilic/nucleophilic sites. The C-2 position of the imidazole ring is typically more reactive due to lower electron density. Frontier molecular orbital (FMO) analysis further guides regioselective modifications, such as halogenation or cross-coupling reactions .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer : Discrepancies (e.g., bond length variations between XRD and DFT) are addressed via:

  • Multi-method validation : Cross-referencing XRD data with 1H^1H-13C^{13}C HMBC NMR to confirm spatial proximity of atoms.
  • Dynamic effects : XRD provides static snapshots, while NMR captures time-averaged conformations. Molecular dynamics simulations reconcile differences by modeling temperature-dependent flexibility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : Industrial-scale synthesis requires chiral catalysts (e.g., Rh-complexes) for asymmetric induction. Continuous flow reactors enhance reproducibility, while inline FTIR monitors reaction progress. Purity is maintained via chiral HPLC with cellulose-based columns, validated by circular dichroism spectroscopy .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work under fume hoods to prevent inhalation of fine powders. Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels. Acute toxicity data (e.g., LD50_{50}) should be referenced from SDS, with first-aid measures including copious rinsing and medical consultation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.